molecular formula C26H26N2O2 B8571700 3,5-Bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(3H)-one CAS No. 64232-37-7

3,5-Bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(3H)-one

Cat. No. B8571700
Key on ui cas rn: 64232-37-7
M. Wt: 398.5 g/mol
InChI Key: VIDHEDBNCWEVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377698

Procedure details

A mixture of 40.0 g (0.096 mole) of 2,4-bis(1-ethyl-2-methyl-3-indolyl)-4-oxobutanoic acid (prepared as in Example 3, part A) and 450 ml of acetic anhydride was stirred approximately seventeen hours at ambient temperature under an atmosphere of air. The solid that formed was collected by filtration and washed first with acetic anhydride and then with diethyl ether. After drying at 60° C. in vacuo there was obtained 34.0 g of 3,5-bis(1-ethyl-2-methyl-3-indolyl)-2(3H)-furanone (Formula II: R=CH3CH2 ; R1 =CH3 ; Y=H) as a white solid which melted over the range 186°-188° C. with decomposition.
Name
2,4-bis(1-ethyl-2-methyl-3-indolyl)-4-oxobutanoic acid
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]([CH2:16][C:17]([C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]([CH2:28][CH3:29])[C:20]=2[CH3:30])=O)[C:13]([OH:15])=[O:14])=[C:4]1[CH3:31])[CH3:2]>C(OC(=O)C)(=O)C>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]2[CH:16]=[C:17]([C:19]3[C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[N:21]([CH2:28][CH3:29])[C:20]=3[CH3:30])[O:15][C:13]2=[O:14])=[C:4]1[CH3:31])[CH3:2]

Inputs

Step One
Name
2,4-bis(1-ethyl-2-methyl-3-indolyl)-4-oxobutanoic acid
Quantity
40 g
Type
reactant
Smiles
C(C)N1C(=C(C2=CC=CC=C12)C(C(=O)O)CC(=O)C1=C(N(C2=CC=CC=C12)CC)C)C
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred approximately seventeen hours at ambient temperature under an atmosphere of air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed first with acetic anhydride
CUSTOM
Type
CUSTOM
Details
After drying at 60° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=C(C2=CC=CC=C12)C1C(OC(=C1)C1=C(N(C2=CC=CC=C12)CC)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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